![molecular formula C17H22N4O3S B2487491 Morpholino(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1798529-57-3](/img/structure/B2487491.png)
Morpholino(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of morpholino derivatives involves multi-step chemical processes, typically starting from basic heterocyclic scaffolds and proceeding through condensation, cyclization, and substitution reactions. For instance, compounds with similar structures have been synthesized through the condensation of appropriate acids with morpholino-1H-indazol-3-amine, which itself is prepared from starting materials like 2,6-difluorobenzonitrile by amination with morpholine followed by cyclization with hydrazine hydrate (Tang & Fu, 2018).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like X-ray diffraction, which reveals details about the crystal system, space group, and molecular conformations. For example, a related morpholino compound crystallizes in the monoclinic system, and its structure is stabilized by inter and intra-molecular hydrogen bonds (Prasad et al., 2018).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including nucleophilic substitution reactions where the morpholino or piperidinyl moiety reacts with other chemical entities to form new compounds. Such reactions are essential for the functionalization and derivatization of the core structure, allowing for the exploration of biological activity and physical properties. For instance, reactions involving morpholine with different substrates have been studied, demonstrating the versatility of the morpholino group in chemical synthesis (Yakubkene & Vainilavichyus, 1998).
Physical Properties Analysis
The physical properties of morpholino derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug design and materials science. These properties are often determined using spectrophotometry, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). The physical properties are influenced by the molecular structure, specifically the conformation of the morpholino ring and its interactions with adjacent functional groups.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are determined by the compound's functional groups and molecular geometry. Studies on similar compounds have shown that the morpholino group can significantly impact the compound's biological activity by modulating its interaction with enzymes and receptors (Tang & Fu, 2018). Additionally, the incorporation of thiophene and oxadiazole rings can enhance the compound's electronic properties, making it suitable for applications in electronic materials.
Scientific Research Applications
Antiproliferative Activity and Structural Characterization
One study focused on the synthesis and structural exploration of a novel bioactive heterocycle related to Morpholino(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone. This compound exhibited antiproliferative activity and was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. The molecular structure is stabilized by inter and intra-molecular hydrogen bonds, with analysis through Hirshfeld surface analysis to understand intermolecular interactions present in the solid state of the crystal (Prasad et al., 2018).
Enzyme Inhibitory Activity
Another research explored the enzyme inhibitory activities of thiophene-based heterocyclic compounds, including those structurally similar to Morpholino(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone. These compounds were evaluated for their in vitro enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), with significant findings regarding their inhibition capabilities and interactions at the enzyme active sites (Cetin et al., 2021).
Antitumour and Antimicrobial Activities
Research into the synthesis, crystal structure, and biological activities of compounds including Morpholino derivatives revealed distinct inhibition on the proliferation of various cancer cell lines, showcasing their potential as antitumor agents. Additionally, these studies extend into antimicrobial activities, where synthesized compounds demonstrated notable antibacterial and antifungal properties, indicating a broad spectrum of potential applications in combating various diseases and infections (Tang & Fu, 2018).
Reaction Mechanisms and Synthesis Processes
Investigations into the reactions of morpholine and related compounds with various chemical structures, including those akin to Morpholino(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, have provided insights into their synthesis processes and reaction mechanisms. These studies are crucial for understanding the chemical behavior and potential modifications of Morpholino derivatives for various applications (Yakubkene & Vainilavichyus, 1998).
Mechanism of Action
The mechanism of action would depend on the biological target of this compound. Many drugs work by interacting with specific proteins or enzymes in the body, and the functional groups present in this compound (such as the morpholino group and the various aromatic rings) are common in many pharmaceuticals .
Future Directions
properties
IUPAC Name |
morpholin-4-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c22-17(20-5-7-23-8-6-20)21-4-1-2-13(11-21)10-15-18-16(19-24-15)14-3-9-25-12-14/h3,9,12-13H,1-2,4-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDDNOZLJCIALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N2CCOCC2)CC3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone |
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